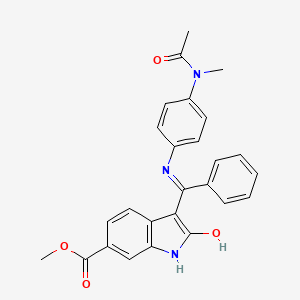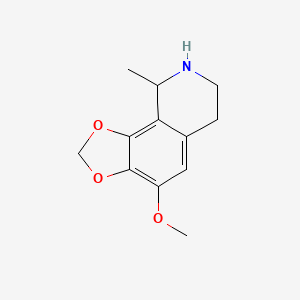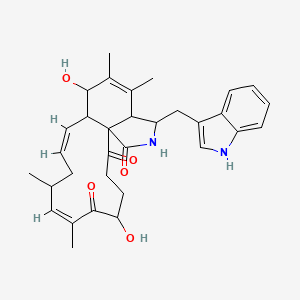![molecular formula C21H27N5O7 B12298492 2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lometrexol hydrate, also known as N-[4-[2-[(6R)-2-amino-3,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid hydrate, is an antipurine antifolate compound. It inhibits glycinamide ribonucleotide formyltransferase (GARFT) activity without inducing detectable DNA strand breaks. This compound further disrupts de novo purine synthesis, leading to abnormal cell proliferation, apoptosis, and cell cycle arrest, exhibiting anticancer activity .
Preparation Methods
Lometrexol hydrate is synthesized through a series of chemical reactions involving the modification of folic acid analogs. The most common synthetic strategy involves the post-modification of 3,4-dihydropteridine-2,4-diamines. The reaction typically involves the use of barium salt dehydrate or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid . Industrial production methods are not widely documented, but the synthesis generally follows similar laboratory procedures with scaling adjustments.
Chemical Reactions Analysis
Lometrexol hydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions: Typical reagents include strong acids and bases, organic solvents like DMSO, and catalysts for specific reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups
Scientific Research Applications
Lometrexol hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antifolate activity and purine synthesis inhibition.
Biology: The compound is utilized to investigate cell cycle dynamics, apoptosis, and cellular proliferation.
Medicine: Lometrexol hydrate is explored for its anticancer properties, particularly in inhibiting tumor cell proliferation and inducing cell cycle arrest.
Industry: While its industrial applications are limited, it is used in the development of new antifolate drugs and cancer therapies
Mechanism of Action
Lometrexol hydrate exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme required for de novo purine synthesis. This inhibition leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, causing cell cycle arrest and apoptosis. The compound also affects the levels of ATP and GTP, further disrupting cellular metabolism .
Comparison with Similar Compounds
Lometrexol hydrate is similar to other antifolate compounds such as:
Methotrexate: Both inhibit folate-dependent enzymes but target different pathways.
Raltitrexed: Similar in its antifolate activity but has different molecular targets.
Pralatrexate: Another antifolate with a distinct mechanism of action.
Pemetrexed: Inhibits multiple folate-dependent enzymes, including GARFT, but has broader applications.
TNP-351: A newer antifolate with unique properties compared to traditional compounds
Lometrexol hydrate stands out due to its specific inhibition of GARFT without causing detectable DNA strand breaks, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C21H27N5O7 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2 |
InChI Key |
AEFQSKJUVDZANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)-](/img/structure/B12298429.png)

![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)

![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)
